molecular formula C30H32BrClN4O2 B1669120 N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide CAS No. 336115-72-1

N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide

Cat. No.: B1669120
CAS No.: 336115-72-1
M. Wt: 596.0 g/mol
InChI Key: PZVLDHUUSWUATQ-UHFFFAOYSA-N
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Description

CK0106023 is a potent and specific inhibitor of kinesin spindle protein (KSP), also known as human Eg5. KSP is a member of the kinesin superfamily of microtubule motor proteins, which play essential roles in mitotic spindle function. CK0106023 has shown significant antitumor activity by causing mitotic arrest and growth inhibition in several human tumor cell lines .

Properties

IUPAC Name

N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32BrClN4O2/c1-4-27(35(18-8-17-34(2)3)29(37)22-11-13-23(31)14-12-22)28-33-26-19-24(32)15-16-25(26)30(38)36(28)20-21-9-6-5-7-10-21/h5-7,9-16,19,27H,4,8,17-18,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVLDHUUSWUATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955247
Record name N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336115-72-1
Record name CK-0106023
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336115721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CK-0106023
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38NRK3X01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
Customer
Q & A

Q1: What is the mechanism of action of CK0106023?

A: CK0106023 is an allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5. [] KSP is a motor protein crucial for the formation of the bipolar mitotic spindle during cell division. [, ] By binding to KSP, CK0106023 prevents the separation of centrosomes, leading to mitotic arrest and the formation of monopolar mitotic figures (monoasters). [, ] This disruption of cell division ultimately results in tumor cell death.

Q2: How potent is CK0106023 compared to other known KSP inhibitors?

A: CK0106023 exhibits a Ki of 12 nM for KSP, indicating high potency. [] This makes it significantly more potent than early KSP inhibitors like monastrol (IC50 = 30 μM) and terpendole E (IC50 = 14.6 μM). [] In fact, CK0106023 was found to be comparable or even superior to paclitaxel in terms of antitumor activity in preclinical studies. []

Q3: Is CK0106023 specific to KSP?

A: Research indicates that CK0106023 demonstrates selectivity for KSP. When tested against five different kinesins, it specifically inhibited KSP. [] This selectivity is promising as it suggests a reduced likelihood of off-target effects associated with inhibiting other kinesin family members.

Q4: What is the structural characterization of CK0106023?

A4: While the provided abstracts do not explicitly detail the spectroscopic data for CK0106023, its full chemical name is N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide. This information allows for the determination of its molecular formula and weight.

Q5: What is the in vivo efficacy of CK0106023?

A: Preclinical studies in tumor-bearing mice have demonstrated that CK0106023 exhibits significant antitumor activity. [] Notably, it induces the formation of monoasters in vivo, mirroring its observed effects on cultured cells. [] This further validates its mechanism of action and suggests its potential as an anti-cancer therapeutic.

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